- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3

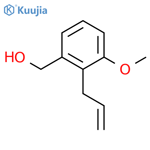

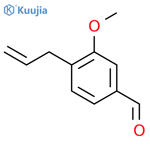

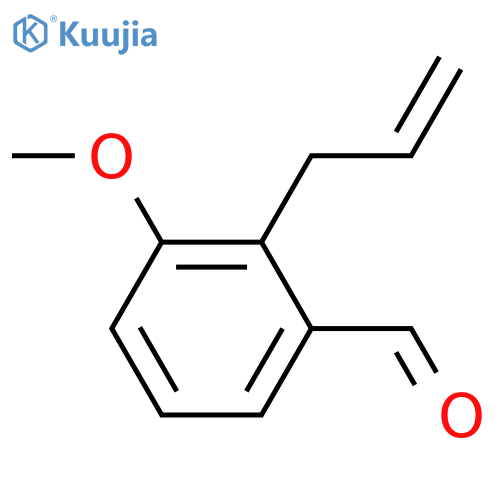

Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

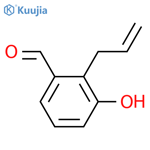

94956-98-6 structure

Nome del prodotto:Benzaldehyde, 3-methoxy-2-(2-propenyl)-

Numero CAS:94956-98-6

MF:C11H12O2

MW:176.211783409119

CID:735149

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzaldehyde, 3-methoxy-2-(2-propenyl)-

- 3-methoxy-2-prop-2-enylbenzaldehyde

- 2-allyl-3-methoxybenzaldehyde

- Benzaldehyde,3-methoxy-2-(2-propenyl)

- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)

- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)

-

- Inchi: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3

- Chiave InChI: OQOUDZFBMYRNCD-UHFFFAOYSA-N

- Sorrisi: O=CC1C(CC=C)=C(OC)C=CC=1

Proprietà calcolate

- Massa esatta: 176.08400

Proprietà sperimentali

- Densità: 1.039±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 269.6±25.0 ºC (760 Torr),

- Punto di infiammabilità: 112.6±16.7 ºC,

- Solubilità: Molto leggermente solubile (0,25 g/l) (25°C),

- PSA: 26.30000

- LogP: 2.23620

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1142377-100mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 100mg |

$53.0 | 2025-02-28 | |

| Ambeed | A1142377-1g |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 1g |

$239.0 | 2025-02-28 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2021-06-16 | |

| A2B Chem LLC | AD14439-2.5g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 2.5g |

$312.00 | 2024-07-18 | |

| A2B Chem LLC | AD14439-1g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 1g |

$218.00 | 2024-07-18 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2022-06-09 | |

| Ambeed | A1142377-250mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 250mg |

$89.0 | 2025-02-28 |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

Riferimento

- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

Riferimento

- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

Riferimento

- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

Riferimento

- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate

Riferimento

- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide

1.2 -

1.2 -

Riferimento

- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt

1.2 Solvents: Water ; 8 h, rt

1.2 Solvents: Water ; 8 h, rt

Riferimento

- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt

1.2 6 h, reflux

1.2 6 h, reflux

Riferimento

- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

Riferimento

- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials

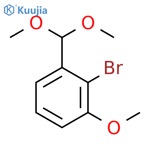

- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-

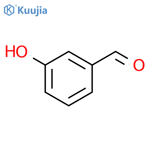

- 3-Hydroxybenzaldehyde

- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde

- (2-Allyl-3-methoxyphenyl)methanol

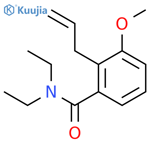

- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-

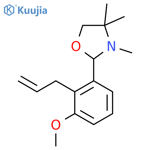

- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Letteratura correlata

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

3. Book reviews

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) Prodotti correlati

- 722492-70-8(2-Ethyl-3-methoxybenzaldehyde)

- 1361655-04-0(4-Amino-2-(3,4-dichlorophenyl)pyridine)

- 1214344-30-5(Methyl 4-(pyridin-3-yl)-3-(trifluoromethyl)benzoate)

- 2137513-08-5(2-{(benzyloxy)carbonylamino}-3-(4-ethyl-1H-pyrazol-1-yl)butanoic acid)

- 1078126-79-0(Diethyl Carbonate-13C5)

- 313375-73-4(N-(3-nitrophenyl)-2-(3-{(3-nitrophenyl)carbamoylmethyl}adamantan-1-yl)acetamide)

- 1515351-09-3(4-amino-1-cyclohexylcyclohexane-1-carboxylic acid)

- 1152961-27-7(1-(2-morpholinoethyl)pyrazol-4-amine)

- 2034400-25-2(N-[(4-methoxythian-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

- 27986-36-3(Ethanol,2-(nonylphenoxy)-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

Purezza:99%

Quantità:1g

Prezzo ($):215